molecular formula C9H12O2 B15289376 5-Propylbenzene-1,3-diol-d5

5-Propylbenzene-1,3-diol-d5

Cat. No.: B15289376
M. Wt: 157.22 g/mol
InChI Key: FRNQLQRBNSSJBK-ZBJDZAJPSA-N
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Description

5-Propylbenzene-1,3-diol-d5 is a deuterated derivative of 5-Propylbenzene-1,3-diol, which is a compound with the molecular formula C9D5H7O2 and a molecular weight of 157.221 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylbenzene-1,3-diol-d5 typically involves the deuteration of 5-Propylbenzene-1,3-diol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium atoms. The specific reaction conditions may vary, but common methods include the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The production methods often involve the use of specialized equipment and techniques to handle deuterium gas and other deuterated reagents .

Chemical Reactions Analysis

Types of Reactions

5-Propylbenzene-1,3-diol-d5 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Propylbenzene-1,3-diol-d5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various chemical compounds.

    Biology: Studied for its potential biological activities, including its role as a semiochemical and its interactions with other biological molecules.

    Medicine: Research is ongoing to explore its potential medicinal properties and its use in drug development.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Propylbenzene-1,3-diol-d5 involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring allow it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate different biological processes, making it a compound of interest in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propylbenzene-1,3-diol-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where isotopic labeling is required.

Properties

Molecular Formula

C9H12O2

Molecular Weight

157.22 g/mol

IUPAC Name

5-(2,2,3,3,3-pentadeuteriopropyl)benzene-1,3-diol

InChI

InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3/i1D3,2D2

InChI Key

FRNQLQRBNSSJBK-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)O)O

Canonical SMILES

CCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

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